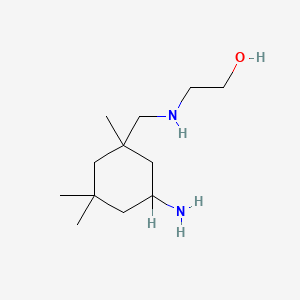

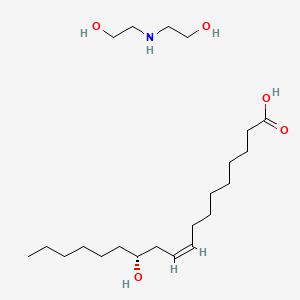

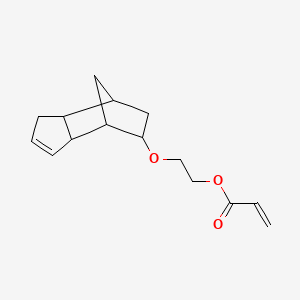

2-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 266-371-8, also known as Glass Wool, is a fibrous material made from molten glass that is spun or drawn into fibers. It is commonly used as an insulating material in buildings and industrial applications due to its excellent thermal and acoustic properties. Glass Wool is also known for its fire resistance and durability, making it a popular choice in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glass Wool is produced by melting glass at high temperatures, typically around 1400°C to 1600°C. The molten glass is then spun or drawn into fibers using a spinning process or a drawing process. The fibers are then coated with a binder to hold them together and improve their mechanical properties. The binder is usually a phenol-formaldehyde resin, which is cured at high temperatures to form a rigid structure.

Industrial Production Methods

In industrial production, Glass Wool is manufactured using a continuous process. The raw materials, including silica sand, soda ash, limestone, and recycled glass, are melted in a furnace. The molten glass is then fed into a spinner, where it is spun into fibers. The fibers are collected on a conveyor belt and sprayed with a binder. The coated fibers are then cured in an oven to form a rigid mat, which is cut into the desired shapes and sizes.

Chemical Reactions Analysis

Types of Reactions

Glass Wool primarily undergoes physical changes rather than chemical reactions. it can react with certain chemicals under specific conditions. For example, it can undergo hydrolysis when exposed to water, leading to the formation of silanol groups on the surface of the fibers. It can also react with strong acids or bases, leading to the dissolution of the glass fibers.

Common Reagents and Conditions

Hydrolysis: Water at room temperature.

Acidic Reaction: Strong acids like hydrochloric acid at elevated temperatures.

Basic Reaction: Strong bases like sodium hydroxide at elevated temperatures.

Major Products Formed

Hydrolysis: Formation of silanol groups.

Acidic Reaction: Dissolution of glass fibers into soluble silicates.

Basic Reaction: Dissolution of glass fibers into soluble silicates.

Scientific Research Applications

Glass Wool has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a filtration medium and as a support material for catalysts. In biology, it is used as a growth medium for certain types of cells and microorganisms. In medicine, it is used in the production of medical devices and as a component in drug delivery systems. In industry, it is used as an insulating material in buildings, pipelines, and industrial equipment.

Mechanism of Action

The primary mechanism by which Glass Wool exerts its effects is through its physical properties. The fibrous structure of Glass Wool provides excellent thermal and acoustic insulation by trapping air within the fibers, reducing heat transfer and sound transmission. The high melting point and fire resistance of Glass Wool make it an effective fireproofing material. The durability and chemical resistance of Glass Wool also contribute to its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Rock Wool: Made from molten rock, such as basalt, and has similar thermal and acoustic properties.

Ceramic Fiber: Made from alumina and silica, and has higher temperature resistance compared to Glass Wool.

Polyurethane Foam: A synthetic polymer with excellent thermal insulation properties but lower fire resistance compared to Glass Wool.

Uniqueness of Glass Wool

Glass Wool is unique due to its combination of thermal and acoustic insulation properties, fire resistance, and durability. Unlike Rock Wool and Ceramic Fiber, Glass Wool is more flexible and easier to handle. Compared to Polyurethane Foam, Glass Wool has better fire resistance and does not release toxic fumes when exposed to high temperatures.

Properties

CAS No. |

66470-89-1 |

|---|---|

Molecular Formula |

C12H26N2O |

Molecular Weight |

214.35 g/mol |

IUPAC Name |

2-[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]ethanol |

InChI |

InChI=1S/C12H26N2O/c1-11(2)6-10(13)7-12(3,8-11)9-14-4-5-15/h10,14-15H,4-9,13H2,1-3H3 |

InChI Key |

QWLUUZCNBWLTQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(C)CNCCO)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)

![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)

![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)

![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)